Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate
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Overview
Description
Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate is a complex organic compound with a unique structure that includes an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with phenylacetic acid derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate involves its interaction with specific molecular targets. The isoindoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares a similar structural motif but lacks the phenylacetamido group.
Methyl 1-oxoindane-2-carboxylate: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H24N2O4/c1-32-26(31)22(16-18-10-4-2-5-11-18)27-24(29)23(19-12-6-3-7-13-19)28-17-20-14-8-9-15-21(20)25(28)30/h2-15,22-23H,16-17H2,1H3,(H,27,29)/t22-,23-/m0/s1 |
InChI Key |
ZFICSVLOYBUBPD-GOTSBHOMSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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